molecular formula C7H8N2S B1322202 4-Methylpyridine-3-carbothioamide CAS No. 38824-78-1

4-Methylpyridine-3-carbothioamide

Cat. No.: B1322202
CAS No.: 38824-78-1
M. Wt: 152.22 g/mol
InChI Key: WDIPQCJUEWOCJT-UHFFFAOYSA-N
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Description

4-Methylpyridine-3-carbothioamide is a useful research compound. Its molecular formula is C7H8N2S and its molecular weight is 152.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Spectroscopy

  • Vibrational Spectroscopy : 2-Ethylpyridine-4-carbothioamide, a compound similar to 4-Methylpyridine-3-carbothioamide, has been analyzed using Fourier transform Raman and Fourier transform infrared spectroscopy. This analysis contributes to understanding the molecular structure and vibrational characteristics of such compounds (Muthu, Ramachandran, & Uma maheswari, 2012).

Antifungal and Antimicrobial Activities

  • Antifungal Potency : 2-Alkylthiopyridine-4-carbothioamides, closely related to this compound, have shown promising antifungal properties, particularly against yeasts and dermatophytes (Klimesová, Otčenášek, & Waisser, 1996).
  • Antimycobacterial and Antifungal Agents : Similar compounds have been evaluated for their activity against various Mycobacterium species and fungal strains, demonstrating notable antimycobacterial and moderate antifungal effects (Klimešová et al., 1996).

Chemical Synthesis and Characterization

  • Synthetic Procedures : Research on the synthesis and structural characterization of similar compounds, like Methyl 4-Fluoro-3-methylpyridine-2-carboxylate, contributes to a deeper understanding of chemical procedures and potential applications (Qunfeng et al., 2012).
  • Optimization in Electrophoresis : Studies on the separation of methylpyridines, including 4-Methylpyridine, enhance the understanding of their behavior in electrophoretic processes (Wren, 1991).

Biological Interactions and Medical Potential

  • Cytotoxicity Studies : Tricarbonylrhenium(I) complexes with N-methylpyridine-2-carbothioamide ligand, akin to this compound, have shown significant cytotoxicity against cancerous cell lines, suggesting potential medical applications (Lyczko et al., 2018).
  • Antitumor Activity : Compounds such as 2,2'-Bipyridyl-6-carbothioamide, related to this compound, have demonstrated antitumor properties, mainly through the inhibition of ribonucleotide reductase, suggesting potential in cancer treatment (Nocentini & Barzi, 1997).

Safety and Hazards

4-Methylpyridine-3-carbothioamide is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

4-Methylpyridine-3-carbothioamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been studied for its inhibitory effects on urease, an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia . The interaction between this compound and urease involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition is crucial for developing treatments for conditions caused by ureolytic bacteria.

Cellular Effects

The effects of this compound on cellular processes are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of certain signaling pathways, leading to changes in gene expression . These changes can impact cellular metabolism, potentially altering the production and utilization of energy within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules. For example, its interaction with urease involves binding to the enzyme’s active site, leading to enzyme inhibition . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in changes in cellular function, including alterations in metabolic processes and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enzyme inhibition or modulation of cellular processes. At higher doses, it can cause toxic or adverse effects . For instance, high doses of this compound have been associated with neurophysiological changes, including increased latency of evoked potentials and seizures . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s efficacy and toxicity. For example, the degradation of this compound by Pseudonocardia sp. strain M43 involves initial hydroxylation, leading to the formation of intermediate metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within different cellular compartments . Understanding these transport mechanisms is crucial for optimizing the delivery and efficacy of this compound in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, its localization to the nucleus or mitochondria can impact gene expression or cellular metabolism, respectively. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Properties

IUPAC Name

4-methylpyridine-3-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2S/c1-5-2-3-9-4-6(5)7(8)10/h2-4H,1H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDIPQCJUEWOCJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70622011
Record name 4-Methylpyridine-3-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70622011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38824-78-1
Record name 4-Methylpyridine-3-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70622011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of compound (14)(9.2 g, 77.9 mmol) in dimethylformamide (500 ml) was added triethylamine (800 mg, 7.79 mmol; 10 mol %), and the mixture was stirred at room temperature for 16 hrs. while introducing hydrogen sulfide gas. The solvent was concentrated and the obtained residue was partitioned between dichloromethane and brine. The aqueous layer was extracted with dichloromethane. The extracts were combined and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure and the obtained residue was recrystallized from a small amount of ethyl acetate to give the title compound (10.2 g, 86%).
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
86%

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